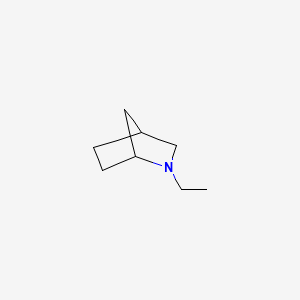
2-Ethyl-2-azabicyclo(2.2.1)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-azabicyclo(221)heptane is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula, which can be carried out using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-azabicyclo(2.2.1)heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with electrophilic reagents to give addition products. Reaction with m-chloroperoxybenzoic acid (MCPBA) can yield epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, potassium permanganate, osmium tetroxide, and MCPBA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from the reactions of this compound include epoxides, hydroxylated derivatives, and various bridged aza-bicyclic structures .
Aplicaciones Científicas De Investigación
2-Ethyl-2-azabicyclo(2.2.1)heptane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s ability to undergo various chemical reactions also makes it useful in industrial applications, such as the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-azabicyclo(2.2.1)heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-ethyl-2-azabicyclo(2.2.1)heptane include 2-azabicyclo(2.2.1)heptane, 2,5-diazabicyclo(2.2.1)heptane, and 2-azabicyclo(3.2.1)octane .
Uniqueness: What sets this compound apart from its similar compounds is its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as drug development and organic synthesis .
Propiedades
Número CAS |
4492-38-0 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-ethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |
Clave InChI |
WCBKFFPLWHRVII-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


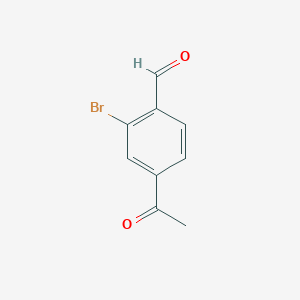

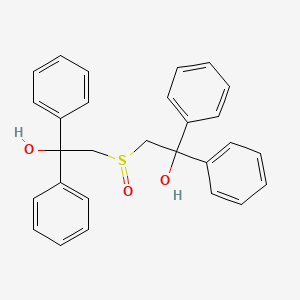

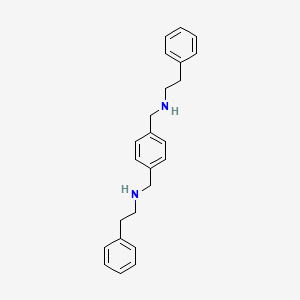
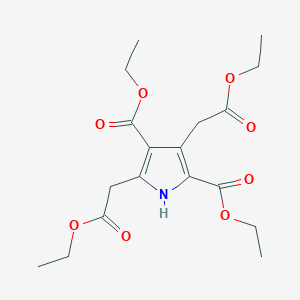
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)



